(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one
Description
(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one is a bicyclic lactam featuring a [3.2.0] ring system with a nitrogen atom at position 2 and a ketone group at position 3. Its stereochemistry ((1S,5S)) and compact bicyclic framework make it a valuable scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or constrained peptidomimetics.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1S,5S)-2-azabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
BPCPUGDYRQEWBS-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CC(=O)N2 |
Canonical SMILES |
C1CC2C1CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a starting material such as a substituted cyclopentene, which undergoes a series of reactions including amination and cyclization to form the desired bicyclic structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In the field of chemistry, (1S,5S)-2-Azabicyclo[320]heptan-3-one is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and nitrogen atom make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one is explored for its potential therapeutic applications. It may serve as a scaffold for the design of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity or structural features.
Mechanism of Action
The mechanism of action of (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Isomers and Stereochemical Variants
(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one
- Key Differences: Nitrogen position: 6-aza vs. 2-aza in the target compound. Stereochemistry: (1S,5R) configuration alters ring puckering and hydrogen-bonding capabilities. Physical Properties: Melting point (mp) 41–42°C (vs. unknown for the target) . Applications: Intermediate in synthesizing chiral ligands or β-lactam analogs .
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
- Key Differences :
2-Azabicyclo[3.1.1]heptan-3-one
- Key Differences: Bicyclo system: [3.1.1] introduces a different bridgehead geometry. Molecular Formula: C₆H₉NO (same as target) but distinct spatial arrangement .
Functionalized Derivatives
4,7-Dimethyl-7-(phenylmethyl)-(1S,4R,7R)-2-azabicyclo[2.2.1]heptan-3-one
- Key Differences: Substituents: Bulky groups enhance lipophilicity and steric hindrance. Applications: Potential use in asymmetric catalysis or as a pharmacophore modifier .
Saxagliptin (DPP-4 Inhibitor)
- Key Differences: Core structure: 2-azabicyclo[3.1.0]hexane with additional functional groups (cyano, adamantyl). Applications: Clinically approved antidiabetic drug .
Heteroatom-Substituted Analogs
(1S,4S,5R)-5-Ethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Key Differences :
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Comparative Data Table
| Compound Name | Bicyclo System | Substituents | Molecular Formula | Molecular Weight | mp (°C) | Optical Purity | Key Applications | References |
|---|---|---|---|---|---|---|---|---|
| (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one | [3.2.0] | None | C₆H₉NO | 111.14 | – | – | Medicinal chemistry scaffold | – |
| (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one | [3.2.0] | None | C₆H₉NO | 111.14 | 41–42 | – | Synthetic intermediate | [1, 9] |
| (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | [2.2.1] | None | C₆H₉NO | 111.14 | 76.2 | 98% ee | Antiviral precursors | [9, 10] |
| Saxagliptin | [3.1.0] | Cyano, adamantyl groups | C₁₈H₂₅N₃O₂·H₂O | 333.43 | – | – | Antidiabetic drug | [11] |
| 4,7-Dimethyl-7-(phenylmethyl)-[2.2.1] derivative | [2.2.1] | Methyl, benzyl | C₁₅H₁₉NO | 229.32 | – | – | Catalysis, drug design | [14] |
Key Findings and Implications
- Structural Flexibility: Minor changes in bicyclo systems (e.g., [3.2.0] vs. [2.2.1]) significantly alter physicochemical properties and biological activity.
- Stereochemistry : Configurational isomers (e.g., (1S,5S) vs. (1S,5R)) impact binding affinity and synthetic accessibility.
- Functionalization : Addition of substituents (e.g., fluorine, phenylmethyl) tailors compounds for specific applications, such as enhanced metabolic stability or targeted enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
